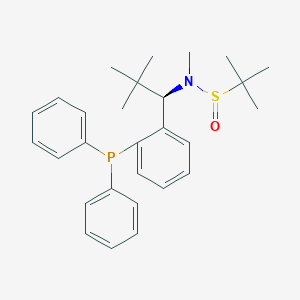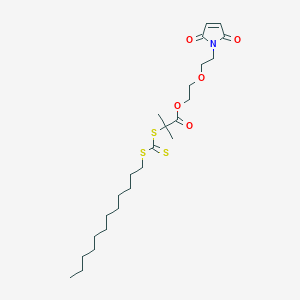
2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate is a complex organic compound that features a combination of functional groups, including a pyrrolidine-2,5-dione moiety and a dodecylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine-2,5-dione moiety, followed by the introduction of the ethoxyethyl group and finally the dodecylthio group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols or amines. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.
Medicine: It may have applications in drug development and as a component in drug delivery systems.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The pyrrolidine-2,5-dione moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The dodecylthio group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: This compound shares the pyrrolidine-2,5-dione moiety but lacks the dodecylthio group.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate: Similar structure but with an acetate group instead of the dodecylthio group.
Uniqueness
The uniqueness of 2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the dodecylthio group enhances its hydrophobicity and potential for membrane interaction, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C25H41NO5S3 |
|---|---|
Poids moléculaire |
531.8 g/mol |
Nom IUPAC |
2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C25H41NO5S3/c1-4-5-6-7-8-9-10-11-12-13-20-33-24(32)34-25(2,3)23(29)31-19-18-30-17-16-26-21(27)14-15-22(26)28/h14-15H,4-13,16-20H2,1-3H3 |
Clé InChI |
GXFRGWHHWYUAQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCOCCN1C(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


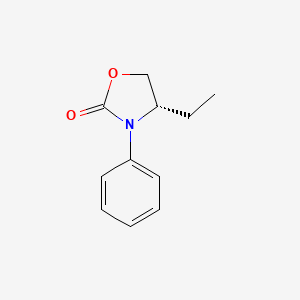
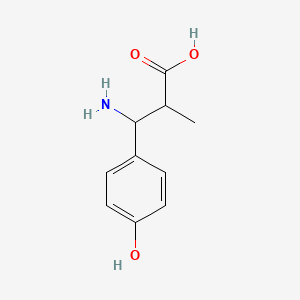
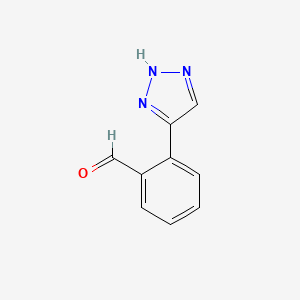

![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
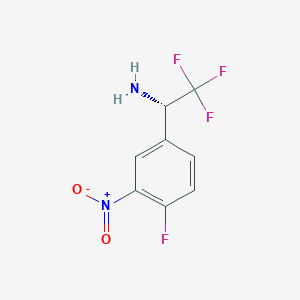

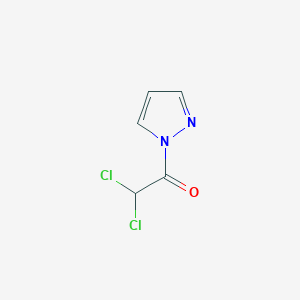

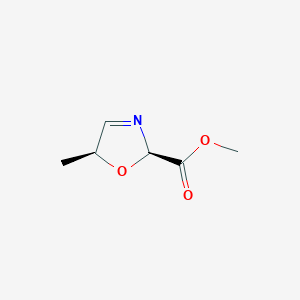
![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
